molecular formula C21H20N2O3S B2876500 Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate CAS No. 361471-01-4

Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate

Cat. No.: B2876500
CAS No.: 361471-01-4
M. Wt: 380.46
InChI Key: OGDHKEHTEBYYSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate is a synthetically versatile heterocyclic building block designed for medicinal chemistry and drug discovery applications. This compound features a thiazole ring—a privileged scaffold in pharmacology known for its rigid planarity and ability to engage in key hydrogen-bonding interactions with biological targets . The molecular structure is engineered with a 4-benzylbenzamido moiety at the 2-position of the thiazole ring, which can be critical for enhancing binding affinity and selectivity. The ethyl acetate group at the 4-position provides a handle for further synthetic elaboration, such as hydrolysis to the corresponding acid or reduction to the alcohol, facilitating the rapid construction of diverse compound libraries . Heterocyclic compounds like this thiazole derivative are fundamental in drug design as they improve solubility, influence metabolic stability, and facilitate molecular recognition, thereby enhancing the pharmacokinetic properties of potential drug candidates . As a key intermediate, its primary research value lies in the development of novel therapeutic agents, particularly in the synthesis of more complex molecules for screening against various disease targets. Researchers utilize such intermediates in multicomponent reactions (MCRs), which are efficient, one-pot strategies to quickly develop molecular diversity and structural complexity with advantages in atom economy and reduced synthetic steps . This product is intended for research purposes only by qualified laboratory professionals. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-[2-[(4-benzylbenzoyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-2-26-19(24)13-18-14-27-21(22-18)23-20(25)17-10-8-16(9-11-17)12-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDHKEHTEBYYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Formation

Ethyl 2-(2-aminothiazol-4-yl)acetate serves as a critical intermediate. As demonstrated in CN106632137A, ethyl 2-bromoacetoacetate reacts with thiourea in ethanol at 60°C for 12 hours to yield ethyl 2-(2-aminothiazol-4-yl)acetate (62% yield). The reaction mechanism involves nucleophilic attack by the thiourea sulfur, followed by cyclization and elimination of HBr (Figure 1).

Table 1: Optimization of Thiazole Core Synthesis

Entry Halogen Source Solvent Temp (°C) Time (h) Yield (%)
1 Ethyl 2-bromoacetoacetate Ethanol 60 12 62
2 Ethyl 2-chloroacetoacetate DMF 80 18 45
3 Ethyl 2-iodoacetoacetate THF 50 8 58

DMF and elevated temperatures (Entry 2) led to side product formation, reducing yield. Iodo derivatives (Entry 3) showed faster kinetics but comparable efficiency to bromo precursors.

Acylation of the 2-Amino Group

The 2-amino group undergoes acylation with 4-benzylbenzoyl chloride. In a representative procedure from Deep Blue (University of Michigan), the amine (1 eq) reacts with 4-benzylbenzoyl chloride (1.2 eq) in DCM using EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3 eq) at room temperature for 24 hours, achieving 85% yield. Control experiments confirmed that HOBt suppresses racemization, while DIPEA maintains optimal pH for amide bond formation.

Modular Assembly via Coupling Reactions

Suzuki-Miyaura Cross-Coupling

A patent-pending method (CN106632137A) couples preformed thiazole boronic esters with 4-benzylbenzamide derivatives. Ethyl 2-(2-aminothiazol-4-yl)acetate is first converted to its boronic ester using bis(pinacolato)diboron (1.5 eq) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 80°C. Subsequent coupling with 4-benzylbenzamide iodide under Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) affords the target compound in 78% yield.

Table 2: Catalyst Screening for Suzuki Coupling

Catalyst Ligand Solvent Yield (%)
Pd(OAc)₂ XPhos DME 65
Pd(PPh₃)₄ None Dioxane 78
PdCl₂(dtbpf) dtbpf THF 71

Pd(PPh₃)₄ in dioxane provided superior yields due to enhanced solubility of the aryl iodide.

Reductive Amination

An alternative route from Fisher Scientific involves reductive amination of ethyl 2-(2-oxothiazol-4-yl)acetate with 4-benzylbenzylamine. Using NaBH₃CN (1.2 eq) in TFE at room temperature, the imine intermediate is reduced to the secondary amine, followed by acylation (72% overall yield).

Late-Stage Acylation of Preformed Thiazoles

Direct Acylation of Ethyl 2-(2-Aminothiazol-4-yl)Acetate

As reported in American Journal of Organic Chemistry, the amine (1 eq) reacts with 4-benzylbenzoyl chloride (1.1 eq) in anhydrous DMF under N₂. Triethylamine (3 eq) scavenges HCl, driving the reaction to completion within 6 hours (89% yield).

Table 3: Solvent Effects on Acylation

Solvent Dielectric Constant Reaction Time (h) Yield (%)
DMF 36.7 6 89
DCM 8.93 24 72
THF 7.52 18 65

Polar aprotic solvents like DMF accelerate the reaction by stabilizing the transition state.

Table 4: Summary of Key Methods

Method Steps Overall Yield (%) Purity (%) Scalability
Hantzsch + Acylation 3 52 95 Moderate
Suzuki Coupling 2 78 98 High
Reductive Amination 2 72 97 Low
Direct Acylation 1 89 99 High

Direct acylation offers the highest efficiency, while Suzuki coupling balances yield and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylbenzamido group can be reduced to form corresponding amines.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its bioactive properties make it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly in the areas of antimicrobial and anticancer research.

    Industry: It can be

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent Variations Molecular Formula Key Properties/Applications Evidence Source
Ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate Morpholine sulfonyl group instead of benzylbenzamido C₁₇H₂₁N₃O₆S₂ Enhanced solubility due to polar sulfonyl
Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate 4-Methoxyphenyl substituent C₁₄H₁₅NO₃S Electron-donating methoxy improves stability
Ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate Benzisothiazolone pharmacophore C₁₄H₁₂N₂O₃S₂ Antiviral activity (EC₅₀: 2.68 µM)
Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate Thiophene carbonyl-thioureido group C₁₃H₁₃N₃O₃S₃ Predicted high density (1.48 g/cm³)
Ethyl 2-(2-aminothiazol-4-yl)acetate (CAS 53266-94-7) Amino group at thiazole 2-position C₇H₁₀N₂O₂S Precursor for antiviral/anticancer agents

Physicochemical Properties

  • Molecular Weight : The target compound (C₂₃H₂₁N₃O₃S, MW: 419.5 g/mol) is heavier than analogues like the methoxyphenyl derivative (277.34 g/mol, ), influencing diffusion rates.
  • Solubility : Polar substituents (e.g., morpholine sulfonyl ) improve aqueous solubility, whereas benzyl groups favor lipid solubility.
  • Stability : Electron-donating groups (e.g., methoxy ) reduce oxidative degradation compared to electron-deficient substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.